Sorbitan, hexanoate
Description
Contextualization of Sorbitan (B8754009), hexanoate (B1226103) within Surfactant and Ester Chemistry Research
In the broad fields of surfactant and ester chemistry, Sorbitan, hexanoate is classified as a non-ionic surfactant. ontosight.ai Unlike ionic surfactants, its hydrophilic portion does not carry a net electrical charge, making it less sensitive to changes in pH and the presence of electrolytes. cir-safety.org This property, combined with its derivation from natural sources like sorbitol and fatty acids, makes it a subject of interest for applications requiring stable emulsions. shreechem.inusda.gov
The fundamental chemistry of this compound revolves around the ester bond linking the sorbitan core to the hexanoic acid tail. ontosight.ai Research in this area delves into the kinetics and thermodynamics of the esterification process. google.com The structure of the sorbitan component itself, which is a mixture of cyclic ethers derived from sorbitol dehydration (primarily 1,4-sorbitan), adds a layer of complexity to its chemistry. google.comresearchgate.net The presence of multiple hydroxyl groups on the sorbitan ring allows for the formation of mono-, di-, and triesters, with the degree of esterification significantly influencing the compound's properties, such as its Hydrophile-Lipophile Balance (HLB). shreechem.inmdpi.com The HLB value is a critical parameter in surfactant science, dictating whether a surfactant will promote a water-in-oil (W/O) or oil-in-water (O/W) emulsion. mdpi.com
Evolution of Research Interest in this compound and Related Esters
Research interest in sorbitan esters, as a class of compounds, has evolved significantly over the decades. Initially driven by their utility as emulsifiers in various industries, early research focused on their synthesis and basic emulsifying properties. shreechem.in Traditional chemical synthesis methods often required high temperatures and the use of catalysts, which could lead to colored byproducts. google.com
A significant shift in research has been the move towards more sustainable and selective synthesis methods. This includes the exploration of enzymatic catalysis, particularly using lipases. researchgate.netnih.gov Enzymatic synthesis offers milder reaction conditions and greater specificity, potentially leading to purer products with better-defined structures. mdpi.com Another area of evolving research is the use of novel reaction media, such as deep eutectic solvents, to overcome the miscibility challenges between the hydrophilic sorbitol and the lipophilic fatty acids during synthesis. acs.org
Furthermore, the expanding application of sorbitan esters in pharmaceuticals and personal care has spurred research into their interactions with biological systems and their role in advanced delivery systems like nanoemulsions and microemulsions. futuremarketinsights.comsci-hub.se The demand for natural and clean-label ingredients has also fueled continued research into sorbitan esters derived from renewable resources. marketresearchfuture.com
Fundamental Academic Significance of this compound in Interfacial Science and Materials Chemistry
The academic significance of this compound in interfacial science lies in its ability to modify the properties of interfaces between immiscible phases, such as oil and water. ontosight.airesearchgate.net As a surfactant, it spontaneously adsorbs at these interfaces, lowering the interfacial tension and facilitating the formation of stable emulsions. acs.org Researchers study the adsorption kinetics, the packing of surfactant molecules at the interface, and the resulting interfacial rheology to understand how these factors influence emulsion stability and droplet size distribution.
In materials chemistry, this compound and its congeners are investigated for their role as structure-directing agents or stabilizers in the synthesis of various materials. For example, they can be used in the preparation of polymer nanoparticles, microcapsules, and organogels. nih.gov In the context of oleogels, which are structured oils, sorbitan esters can form three-dimensional networks that immobilize the liquid oil, offering potential as alternatives to solid fats in food products. nih.gov The self-assembly of these molecules into different aggregate structures (micelles, reverse micelles, liquid crystals) in solution is a fundamental aspect of colloid and materials science that continues to be an active area of research.
Recent studies have also explored the use of sorbitan esters in separating otherwise miscible liquid mixtures, such as tetrahydrofuran (B95107) and water, by influencing the molecular interactions between the two solvents. frontiersin.org This highlights the potential for these surfactants in novel separation technologies.
Current Research Paradigms and Challenges in this compound Investigation
Current research on this compound and related esters is characterized by a focus on green chemistry, advanced characterization techniques, and novel applications. shreechem.in The development of efficient and sustainable synthesis methods, particularly enzymatic routes, remains a key paradigm. nih.govmdpi.com This includes optimizing reaction conditions and exploring new biocatalysts to improve yields and selectivity.
A significant challenge in the investigation of this compound is the inherent complexity of the product mixture. researchgate.net The commercial products are not single compounds but rather complex mixtures of isomers and esters with varying degrees of substitution. researchgate.net Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are crucial for the detailed characterization of these mixtures, but complete separation and quantification remain difficult. researchgate.net
Another challenge lies in overcoming the poor miscibility of the reactants (hydrophilic sugar and hydrophobic fatty acid) during synthesis, which can lead to low reaction rates. sci-hub.se The need for high temperatures in chemical synthesis can also cause unwanted side reactions and discoloration. google.com Furthermore, while sorbitan esters are effective in many applications, their performance can be limited in extreme conditions of pH or temperature. shreechem.in
Future research is expected to focus on creating customized sorbitan esters with tailored properties for specific applications, enhancing their efficiency as emulsifiers, and exploring their functionality in emerging areas like nanotechnology and advanced materials. shreechem.in
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H22O6 | nih.gov |
| Molecular Weight | 262.30 g/mol | nih.gov |
| IUPAC Name | [(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexanoate | nih.gov |
| CAS Number | 50809-53-5 | nih.gov |
Table 2: Related Sorbitan Esters and Their Properties
| Compound Name | Common Abbreviation | Fatty Acid Chain | Typical HLB Value | Key Research Application |
| Sorbitan monolaurate | SML | Lauric Acid (C12) | 8.6 | Emulsifier in cosmetics and pharmaceuticals shreechem.inchembk.com |
| Sorbitan monostearate | SMS | Stearic Acid (C18) | 4.7 | Food-grade emulsifier for W/O emulsions shreechem.infrontiersin.org |
| Sorbitan monooleate | SMO | Oleic Acid (C18:1) | 4.3 | Emulsifier, co-carcinogen studies shreechem.infrontiersin.orgcir-safety.org |
| Sorbitan tristearate | STS | Stearic Acid (C18) | 2.1 | Structuring agent in fats shreechem.inmdpi.com |
Structure
3D Structure
Properties
CAS No. |
50809-53-5 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexanoate |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-10(15)18-9(6-13)12-11(16)8(14)7-17-12/h8-9,11-14,16H,2-7H2,1H3/t8-,9+,11+,12?/m0/s1 |
InChI Key |
BNMOESQYPCJYSH-BWWCMOENSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Studies of Sorbitan, Hexanoate
Enzymatic Synthesis Pathways for Sorbitan (B8754009), hexanoate (B1226103) and Analogs
The enzymatic synthesis of sorbitan esters offers a green and highly selective alternative to traditional chemical methods. sci-hub.seresearchgate.net Lipases (E.C. 3.1.1.3) are the most commonly employed biocatalysts for this purpose due to their ability to function in non-aqueous media and their broad substrate specificity. psu.ac.thifpb.edu.br The synthesis generally involves the direct esterification of sorbitan with hexanoic acid or transesterification using an activated form of the acid, such as vinyl hexanoate. mdpi.com
Optimization of Biocatalytic Processes for Sorbitan, hexanoate Production
The efficiency of the enzymatic production of sorbitan esters is influenced by several parameters, including temperature, reaction time, enzyme concentration, and the molar ratio of substrates. Response Surface Methodology (RSM) is a powerful statistical tool used to optimize these parameters, maximizing the conversion yield. researchgate.netresearchgate.net
For instance, in the enzymatic synthesis of related sugar esters like sorbitan acrylate (B77674) and sorbitan methacrylate (B99206), RSM has been successfully applied to determine the optimal conditions for achieving near-quantitative conversion yields. researchgate.net Studies on sorbitan acrylate synthesis predicted that a reaction temperature of 40.1°C, a reaction time of 237.4 minutes, an enzyme concentration of 8%, and a 4.49:1 molar ratio of acyl donor to acceptor would result in approximately 100% conversion. researchgate.net Similarly, for sorbitan methacrylate, optimal conditions were predicted to be a temperature of 43.06°C, a time of 164.25 minutes, an enzyme amount of 7.47%, and a substrate molar ratio of 3.98:1, also leading to a theoretical 100% yield. researchgate.net While specific to these acrylates, these findings suggest that similar optimization of reaction conditions for this compound would significantly enhance production efficiency.
Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Sorbitan Esters (Based on Analogs)
| Parameter | Sorbitan Acrylate | Sorbitan Methacrylate |
| Reaction Temperature (°C) | 40.1 | 43.06 |
| Reaction Time (min) | 237.4 | 164.25 |
| Enzyme Concentration (%) | 8 | 7.47 |
| Substrate Molar Ratio (Acyl Donor:Acceptor) | 4.49:1 | 3.98:1 |
| Predicted Conversion Yield (%) | ~100 | 100 |
This data is derived from studies on sorbitan acrylate and methacrylate and is presented here as a predictive model for the optimization of this compound synthesis. researchgate.net
Investigation of Enzyme Specificity and Efficiency in this compound Esterification
The choice of lipase (B570770) is critical as its specificity towards the fatty acid chain length significantly impacts the reaction rate. psu.ac.thrsc.org Lipases are generally distinguished from esterases by their preference for long-chain fatty acids, whereas esterases favor short-chain fatty acids. psu.ac.th However, within the lipase family, there is considerable variability.
Research on the substrate specificity of various lipases has shown that some exhibit higher activity towards short to medium-chain fatty acids. For example, Penicillium camemberti lipase demonstrates high hydrolytic activity towards p-nitrophenyl (pNF)-butyrate (C4) and pNF-caprylate (C8). ifpb.edu.br In contrast, studies on surfactant-coated lipases have indicated that fatty acids with longer alkyl chains, such as palmitic (C16) and stearic (C18) acids, are often better substrates than those with shorter chains, with a notable decrease in reaction rate observed when the fatty acid chain length was reduced from eight to six carbons (hexanoic acid). dss.go.th The lipase from Pseudomonas fragi has been shown to hydrolyze tributyrin (B1683025) (a triglyceride of butyric acid) most rapidly among saturated monoacid triglycerides. tandfonline.com This suggests that for the synthesis of this compound, a lipase with a demonstrated high affinity for C6 fatty acids should be selected to maximize efficiency.
Table 2: Relative Activity of Different Lipases Towards Various Fatty Acid Chain Lengths
| Lipase Source | Preferred Chain Length | Reference |
| Penicillium camemberti | C4-C8 | ifpb.edu.br |
| Surfactant-coated lipase | >C8 | dss.go.th |
| Pseudomonas fragi | C4 | tandfonline.com |
Role of Novel Reaction Media (e.g., Deep Eutectic Solvents, Ionic Liquids) in this compound Synthesis Research
A significant challenge in the enzymatic synthesis of sugar esters is the poor mutual solubility of the hydrophilic sugar (sorbitan) and the lipophilic fatty acid. sci-hub.se Novel solvent systems like Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) are being investigated as green alternatives to conventional organic solvents to overcome this issue. mdpi.comacs.orgacs.org
DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. acs.org They have been explored for the enzymatic synthesis of glucose hexanoate, where certain DESs, like those based on choline (B1196258) chloride and urea, have been shown to facilitate the reaction. mdpi.com However, research also indicates that the effectiveness of DESs can be limited, particularly with larger sugar molecules like disaccharides or when using longer chain fatty acids, due to solubility issues and interactions that may impair the enzymatic reaction. acs.org
Ionic liquids, which are salts with low melting points, have also been employed as reaction media. mdpi.com Bisolvent systems composed of an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) trifluoromethylsulfonate ([HMIm][TfO]), and a conventional solvent like 2-methyl-2-butanol (B152257) have demonstrated high productivities for the synthesis of glucose-based fatty acid esters. mdpi.com These advanced solvent systems offer the potential to enhance reaction rates and yields in this compound synthesis by improving substrate solubility.
Chemo-Enzymatic and Hybrid Synthetic Approaches for this compound
A common and practical approach to synthesizing sorbitan esters is a two-stage chemo-enzymatic process. researchgate.netresearchgate.netnih.gov This hybrid method leverages the efficiency of chemical synthesis for the initial step and the high selectivity of biocatalysis for the final esterification.
The first stage involves the chemical dehydration of sorbitol, typically using an acid catalyst like phosphoric acid or p-toluenesulfonic acid at high temperatures (e.g., 180°C), to produce a mixture of sorbitan isomers, primarily 1,4-sorbitan. researchgate.netkoreascience.krpcc.eu This step is crucial as it creates the cyclic ether structure necessary for the subsequent esterification.
In the second stage, the resulting sorbitan is esterified with hexanoic acid. Instead of using a chemical catalyst at high temperatures (e.g., 220°C with sodium hydroxide), an immobilized lipase such as Novozym 435 is used under milder conditions. researchgate.netkoreascience.kr This enzymatic step offers the advantage of high regioselectivity, preferentially acylating specific hydroxyl groups on the sorbitan ring, and avoids the harsh conditions that can lead to by-products and discoloration. sci-hub.se This chemo-enzymatic strategy combines the robustness of a chemical dehydration with the precision of an enzymatic esterification. researchgate.netnih.gov
Structural Modification and Derivatization Research of this compound
Research into the structural modification of sorbitan esters aims to synthesize novel derivatives with tailored properties for specific applications. This involves attaching different functional molecules to the sorbitan backbone.
Synthesis of Novel this compound Derivatives with Tailored Properties
An example of such derivatization is the synthesis of ketoprofen (B1673614) 1,4-sorbitan ester, a potential prodrug. mdpi.comresearchgate.net In this two-step synthesis, D-glucose is first converted to 1,4-sorbitan via acid-catalyzed dehydration. mdpi.com Subsequently, the 1,4-sorbitan is esterified with ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The resulting ketoprofen 1,4-sorbitan ester combines the sorbitan moiety with the active pharmaceutical ingredient. mdpi.com
This methodology demonstrates a pathway for creating novel this compound derivatives. By replacing ketoprofen with other molecules of interest, it is conceivable to synthesize a range of this compound derivatives with specifically designed functionalities, such as enhanced emulsification properties, antimicrobial activity, or specific drug delivery capabilities. This approach opens up possibilities for creating high-value, specialized surfactants based on the this compound scaffold.
Investigation of Esterification Degree and Isomer Distribution in this compound Synthesis
The synthesis of this compound is a nuanced process involving the esterification of sorbitan with hexanoic acid. Sorbitan itself is not a single entity but a mixture of cyclic ethers derived from the dehydration of sorbitol. btsjournals.com This mixture typically includes 1,4-sorbitan, 1,5-sorbitan, and 2,5-sorbitan, along with the doubly dehydrated isosorbide. btsjournals.com Consequently, the subsequent esterification results in a complex product composed of various positional isomers and molecules with differing degrees of esterification (monoesters, diesters, triesters, etc.).
The control over the degree of esterification and the distribution of isomers is paramount as it dictates the physicochemical properties and functionality of the final product. The synthesis is generally a two-step process: first, the controlled dehydration of sorbitol to yield the desired sorbitan mixture, followed by esterification. iiis.org
Degree of Esterification: The extent of esterification is primarily controlled by the molar ratio of the reactants. An excess of hexanoic acid relative to sorbitan will favor the formation of higher-order esters (diesters and triesters). Conversely, controlling the stoichiometry with a molar ratio closer to 1:1 promotes the production of monoesters. google.com The reaction temperature also plays a crucial role; while higher temperatures can increase the reaction rate, they can also lead to darker-colored products and potentially a higher degree of esterification than desired. google.com For instance, in the synthesis of related sorbitan esters, esterification temperatures are often maintained below 215°C to prevent undesirable color formation. google.com
Isomer Distribution: The distribution of sorbitan isomers (e.g., 1,4- and 1,5-anhydro sorbitol esters) is largely determined during the initial acid-catalyzed dehydration of sorbitol. btsjournals.comgoogle.com The reaction conditions of this dehydration step, such as temperature, pressure, and catalyst type, dictate the relative abundance of the resulting cyclic ethers. For example, studies on sorbitan monooleate synthesis show that controlling the dehydration to achieve a specific hydroxyl value in the sorbitan intermediate is key to producing a final product with consistent quality. btsjournals.com The hydroxyl value is an indicator of the average degree of dehydration. google.com Research on sorbitol dehydration has shown that specific catalysts, like sulfonic acid resins, can influence selectivity towards certain isomers under vacuum conditions. researchgate.net
The table below summarizes findings from research on analogous sorbitan esters, illustrating how reaction parameters influence the product characteristics.
| Parameter | Condition | Observed Effect on Sorbitan Ester Synthesis | Reference |
|---|---|---|---|
| Molar Ratio (Fatty Acid:Sorbitol) | 1.1:1 (for monolaurate) vs. 1.33:1 (for monostearate) | Influences the degree of esterification; higher ratios favor di- and tri-esters. Stoichiometric control is needed for monoester production. | google.com |
| Esterification Temperature | 180°C to 215°C | Higher temperatures increase reaction rate but can lead to darker products and higher esterification degrees. Temperatures are kept below 215°C to minimize color. | google.com |
| Dehydration Catalyst | Acid catalysts (e.g., phosphoric acid, sulfonic acid resin) | Determines the isomer distribution (1,4-sorbitan, 1,5-sorbitan, isosorbide) in the intermediate product before esterification. | iiis.orgresearchgate.net |
| Dehydration Control (Hydroxyl Value) | Target hydroxyl value of 1250-1400 mgKOH/g for sorbitan monostearate intermediate | Controlling the degree of sorbitol dehydration is critical for the final product's properties and consistency. | btsjournals.comgoogle.com |
Green Chemistry Principles in this compound Synthesis Research
The chemical industry's shift towards sustainability has spurred significant research into "green" synthetic routes for compounds like this compound. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. scribd.com Key green chemistry approaches in sorbitan ester synthesis focus on biocatalysis and the use of novel, environmentally benign solvent systems. unipi.it
Enzymatic Synthesis: One of the most prominent green strategies is the use of enzymes, particularly lipases, as catalysts. researchgate.net Lipase-catalyzed esterification offers high selectivity and operates under mild reaction conditions (lower temperatures and atmospheric pressure) compared to traditional chemical synthesis, which often requires high temperatures (e.g., >200°C) and strong acid or base catalysts. google.comasianpubs.org This enzymatic approach significantly reduces energy consumption and prevents the formation of colored by-products. asianpubs.org
Immobilized lipases, such as Candida antarctica lipase B (often known by the commercial name Novozym 435), are frequently employed. nih.govresearchgate.net Immobilization allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles and making the process more economically viable. researchgate.net Research on the enzymatic synthesis of various sugar esters, including those of sorbitan, has demonstrated high conversion yields, sometimes approaching 100% under optimized conditions. researchgate.net
Advanced Reaction Media: The poor miscibility of hydrophilic sorbitol/sorbitan and hydrophobic hexanoic acid presents a challenge. sci-hub.se Green chemistry research has explored novel solvent systems to overcome this.
Deep Eutectic Solvents (DES): These are mixtures of compounds (like choline chloride and urea) that form a liquid at a much lower temperature than their individual components. acs.org DES are promising green solvents as they are often biodegradable, non-toxic, and can be derived from renewable resources. acs.orgkit.edu Research has shown that lipase-catalyzed synthesis of glucose-6-O-hexanoate is feasible in a DES system where the solvent can also act as a substrate. kit.edu
Solvent-Free Systems & Azeotropic Mixtures: To eliminate the use of organic solvents altogether, reactions can be performed in solvent-free media at high substrate concentrations, often in eutectic melts of the reactants themselves. nih.gov Another approach involves using low-boiling-point azeotropic mixtures (e.g., tert-butanol (B103910)/n-hexane) that facilitate the removal of water produced during esterification, thereby shifting the reaction equilibrium towards the product and increasing the yield. nih.gov
The following table compares traditional and green synthesis methodologies for sorbitan esters.
| Parameter | Traditional Chemical Synthesis | Green Enzymatic Synthesis | Reference |
|---|---|---|---|
| Catalyst | Strong acids (e.g., phosphoric acid) or bases (e.g., sodium hydroxide) | Immobilized Lipases (e.g., Candida antarctica lipase B) | iiis.org, researchgate.net |
| Temperature | High (180°C - 260°C) | Mild (40°C - 70°C) | google.com, researchgate.net |
| Solvent | Often solvent-free at high temperatures or uses traditional organic solvents. | Benign solvents (e.g., t-butanol), deep eutectic solvents, or solvent-free eutectic melts. | google.com, nih.govkit.edu |
| Selectivity | Lower regioselectivity, leading to complex product mixtures. | High regioselectivity (e.g., for primary hydroxyl groups), leading to purer products. | scribd.com |
| By-products | Formation of colored impurities and other degradation products. | Minimal by-product formation. | asianpubs.org |
| Energy Consumption | High | Low | asianpubs.org |
Fundamental Interfacial Science and Colloidal Behavior of Sorbitan, Hexanoate
Mechanisms of Sorbitan (B8754009), hexanoate (B1226103) Adsorption at Liquid-Liquid and Liquid-Air Interfaces
Sorbitan, hexanoate, a nonionic surfactant, belongs to the sorbitan ester family. Its behavior at interfaces is governed by its amphiphilic molecular structure, which consists of a hydrophilic sorbitan head group and a hydrophobic hexanoate tail. shreechem.in The adsorption of these molecules from a bulk phase (like water or oil) to an interface is a spontaneous process driven by the reduction of the system's free energy. At an air-water or oil-water interface, the sorbitan head orients towards the polar aqueous phase, while the hexanoate tail aligns towards the non-polar air or oil phase. This orientation minimizes the unfavorable interactions between the hydrophobic tail and water molecules.
Influence of Molecular Structure on Interfacial Adsorption Dynamics
The molecular structure of a sorbitan ester is paramount in dictating its adsorption dynamics. Key structural features include the nature of the hydrophilic head group (sorbitan) and, most critically, the length and saturation of the hydrophobic fatty acid tail. researchgate.net
For this compound, the defining feature is its short six-carbon (C6) hexanoate tail. This characteristic has several implications when compared to more common, longer-chain sorbitan esters:
Hydrophile-Lipophile Balance (HLB): The short hexanoate chain makes this compound significantly more hydrophilic than its longer-chain counterparts like Sorbitan laurate (C12), stearate (B1226849) (C18), or oleate (B1233923) (C18). frontiersin.org This results in a higher HLB value. For instance, Sorbitan monolaurate (Span 20) has an HLB of 8.6, while Sorbitan monostearate (Span 60) has an HLB of 4.7. frontiersin.orgcnchemsino.com The higher HLB of this compound suggests a greater affinity for the aqueous phase, which influences its partitioning and concentration at the interface.
Molecular Area: The area occupied by a surfactant molecule at the interface is influenced by the size of its hydrophobic tail. Unsaturated tails, like the oleate in Sorbitan monooleate (Span 80), contain a double bond that creates a "kink" in the chain, leading to a larger molecular area compared to its saturated counterpart, Sorbitan monostearate (Span 60). nih.govresearchgate.net The short, saturated hexanoate tail would be expected to occupy a smaller molecular area, allowing for potentially denser packing at the interface, though its higher water solubility might counteract this effect.
Adsorption Driving Force: The primary driving force for surfactant adsorption from an aqueous solution is the hydrophobic effect. Longer alkyl chains exhibit stronger hydrophobic interactions, leading to a greater tendency to escape the aqueous environment and adsorb at an interface. nih.gov Therefore, the shorter C6 chain of this compound results in a weaker hydrophobic driving force for adsorption compared to sorbitan esters with longer C12 or C18 tails.
Kinetics of this compound Adsorption and Desorption
The kinetics of adsorption and desorption describe the rate at which surfactant molecules arrive at and leave an interface. This process is crucial for dynamic systems where interfaces are newly created or disturbed, such as during emulsification.
The adsorption process can be broken down into three primary stages researchgate.netmdpi.com:
External Diffusion: Transport of the surfactant from the bulk solution to the area immediately beneath the interface.
Intraparticle Diffusion/Adsorption: The movement of molecules from the subsurface layer into the interface itself.
Molecular Rearrangement: Orientation of the adsorbed molecules at the interface.
Interfacial Tension Reduction and Surface Activity Studies of this compound
A primary function of any surfactant is to reduce the surface tension of a liquid (at a liquid-air interface) or the interfacial tension (IFT) between two immiscible liquids (at a liquid-liquid interface). researchgate.net this compound achieves this by adsorbing at the interface and disrupting the cohesive energy between the bulk phase molecules.
The surface activity of a surfactant is quantified by several parameters, including its Critical Micelle Concentration (CMC) and the surface tension at the CMC (γ_cmc). The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk solution, and the interface becomes saturated. osti.gov Beyond the CMC, further additions of surfactant primarily form more micelles, and the surface tension remains relatively constant at its minimum value, γ_cmc. mdpi.com
While specific data for this compound is not widely available, trends can be inferred from studies on other sorbitan monoesters. Generally, as the hydrophobicity of the surfactant increases (i.e., the alkyl chain gets longer), the CMC value decreases, and the efficiency of surface tension reduction improves. nih.gov
| Surfactant | Fatty Acid Chain | CMC (mol/L) | Molecular Area at CMC (Ų/molecule) |
|---|---|---|---|
| Sorbitan monolaurate (Span 20) | Lauric (C12) | 1.4 x 10⁻⁴ | 45 |
| Sorbitan monopalmitate (Span 40) | Palmitic (C16) | 6.5 x 10⁻⁵ | 42 |
| Sorbitan monostearate (Span 60) | Stearic (C18) | 3.5 x 10⁻⁵ | 42 |
| Sorbitan monooleate (Span 80) | Oleic (C18, unsaturated) | 5.0 x 10⁻⁵ | 114 |
| This compound (Expected) | Hexanoic (C6) | Higher than Span 20 | Smaller than Span 20 |
Data for Span 20, 40, 60, and 80 adapted from Peltonen and Yliruusi (2000). nih.govresearchgate.net The values for this compound are projected based on established structure-property relationships.
Based on these trends, this compound, with its short C6 chain, would be expected to have a significantly higher CMC than the longer-chain esters like Sorbitan monolaurate. This indicates it is less surface-active and requires a higher concentration to saturate the interface and form micelles. The reduction in interfacial tension it can achieve may also be less pronounced compared to its more hydrophobic counterparts.
Emulsification and Stabilization Mechanisms Facilitated by this compound
Emulsions are dispersions of one immiscible liquid in another, and surfactants like this compound act as emulsifying agents to facilitate their formation and enhance their stability. cir-safety.org The effectiveness of an emulsifier is closely related to its HLB value, which indicates whether it will preferentially promote a water-in-oil (W/O) or oil-in-water (O/W) emulsion. nih.gov
Role of this compound in Emulsion Formation and Stability
Sorbitan esters with low HLB values (typically 3-6), such as Sorbitan monostearate (HLB 4.7) and Sorbitan monooleate (HLB 4.3), are effective W/O emulsifiers. cnchemsino.com Conversely, surfactants with higher HLB values (8-18) are typically O/W emulsifiers.
Given the short C6 chain of this compound, its HLB value would be considerably higher than that of common sorbitan esters, likely falling in the range that favors the formation of O/W emulsions. During emulsification (the application of shear to break down one liquid phase into droplets), this compound rapidly adsorbs to the newly created oil-water interface. This adsorption lowers the interfacial tension, reducing the energy required to form droplets and create the emulsion. researchgate.net
Once formed, the emulsion's stability is maintained by the adsorbed layer of this compound molecules at the droplet surface. This layer forms a protective film that prevents the droplets from coalescing and the phases from separating. The stabilization mechanism involves:
Steric Hindrance: The protruding sorbitan head groups create a physical barrier that repels approaching droplets.
Reduction of Interfacial Tension: The lowered IFT makes the system more thermodynamically stable against droplet coalescence.
Investigation of Interfacial Film Formation and Rheology in this compound Stabilized Systems
The layer of surfactant adsorbed at the oil-water interface is not merely a static barrier; it is an interfacial film with distinct rheological properties, such as viscosity and elasticity. biolinscientific.com The study of interfacial rheology examines how this two-dimensional film responds to deformation (shear or expansion/compression). mdpi.com These properties are critical for long-term emulsion stability. imanagerpublications.comnu.edu.kz
Interfacial Elasticity (Marangoni Effect): When two droplets approach each other, the liquid film between them drains. This can cause the interfacial area to expand locally, diluting the concentration of adsorbed this compound molecules. This creates a gradient in interfacial tension, which induces a flow of liquid back into the thinning area (the Marangoni effect), thus opposing film drainage and droplet coalescence. univ-rennes1.fr
Interfacial Viscosity: A high interfacial viscosity can slow down the drainage of the liquid film between droplets, providing more time for repulsive forces to act and preventing coalescence.
The rheological properties of the interfacial film are directly linked to the molecular structure of the surfactant. sandia.gov Saturated, linear alkyl chains, like the hexanoate tail, can pack more orderly at an interface compared to kinked, unsaturated chains. acs.org However, the short length and higher water solubility of the hexanoate tail might result in a less cohesive and more fluid interfacial film compared to films formed by longer-chain sorbitan esters. Experimental techniques such as oscillating pendant drop tensiometry or interfacial shear rheometry are used to measure these properties and predict the stability of the resulting emulsions. biolinscientific.commdpi.com
Co-surfactant and Polymer Interactions with this compound at Interfaces
The interfacial behavior of this compound can be significantly influenced by the presence of co-surfactants and polymers. These interactions are crucial in the formulation of complex systems where stability and specific interfacial properties are required.
Co-surfactant Interactions: When this compound is combined with a co-surfactant, the packing of these molecules at an interface is altered. Co-surfactants can intersperse between the this compound molecules, leading to a reduction in the average area per molecule. This can result in a more condensed and stable interfacial film. The choice of co-surfactant, particularly its molecular geometry and hydrophilic-lipophilic balance (HLB), will dictate the extent of these effects. For instance, the addition of a co-surfactant can enhance the emulsification properties of this compound by further lowering the interfacial tension between oil and water phases.
Polymer Interactions: The interaction between this compound and polymers at interfaces is governed by a combination of hydrophobic and hydrophilic interactions. Non-ionic polymers can associate with the sorbitan headgroup and the hexanoate tail, leading to the formation of a polymer-surfactant complex at the interface. This complex can provide steric hindrance, which enhances the stability of emulsions and suspensions against coalescence and flocculation. The strength of this interaction depends on the chemical nature of the polymer and the concentration of the surfactant. Studies on other sorbitan esters have shown that these interactions are critical for the formation of stable, structured systems. osti.gov
Solubilization and Micellization Phenomena of this compound
Like other surfactants, this compound is expected to exhibit solubilization and micellization behavior in solution, driven by the amphiphilic nature of the molecule.
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. researchgate.net The CMC is a key indicator of a surfactant's efficiency.
For this compound, the CMC is anticipated to be relatively high compared to its longer-chain counterparts like Sorbitan oleate or stearate. This is because the shorter hexanoate (C6) alkyl chain has weaker hydrophobic interactions, requiring a higher concentration of monomers in the bulk phase before micelle formation becomes energetically favorable. quora.com Research on a range of sorbitan esters has demonstrated that as the length of the alkyl chain increases, the CMC decreases. researchgate.net For example, Sorbitan monolaurate (C12 chain), a shorter-chain sorbitan ester, has a higher CMC than sorbitan esters with longer alkyl chains. researchgate.net
Table 1: Expected Trend in Critical Micelle Concentration (CMC) for Sorbitan Esters
| Surfactant | Alkyl Chain Length | Expected CMC Trend |
|---|---|---|
| This compound | C6 | Highest |
| Sorbitan monolaurate | C12 | Intermediate |
| Sorbitan monostearate | C18 | Low |
This table illustrates the general principle that CMC decreases with increasing alkyl chain length for a homologous series of surfactants. Actual values for this compound would require experimental determination.
Above its CMC, this compound will form aggregates to minimize the contact between its hydrophobic hexanoate tail and the aqueous environment.
Micellar Structures: In aqueous solutions, this compound is expected to form spherical or spheroidal micelles. In these structures, the hydrophobic hexanoate tails would form the core of the micelle, shielded from the water, while the hydrophilic sorbitan headgroups would be exposed to the aqueous phase. The size and aggregation number (the number of surfactant molecules per micelle) of these micelles would be influenced by factors such as temperature, pH, and the presence of electrolytes.
Vesicular Structures: Under specific conditions, such as in the presence of a co-surfactant or certain additives, it is possible for this compound to form bilayer structures known as vesicles. Vesicles are spherical structures with an aqueous core enclosed by a lipid bilayer. The formation of vesicles versus micelles is often dictated by the packing parameter of the surfactant, which relates the headgroup area to the volume and length of the hydrophobic tail. While longer-chain sorbitan esters are known to form vesicular structures, the shorter hexanoate chain of this compound may favor the formation of micelles due to its larger relative headgroup size. researchgate.net
Wetting and Spreading Properties of this compound in Research Contexts
The ability of a this compound solution to wet and spread over a surface is a direct consequence of its ability to reduce surface tension.
Wetting: Wetting is the process by which a liquid maintains contact with a solid surface. The addition of this compound to an aqueous solution will lower its surface tension, thereby improving its ability to wet hydrophobic surfaces. This occurs because the surfactant molecules adsorb at the solid-liquid and liquid-air interfaces, reducing the interfacial energies. The extent of wetting is often quantified by measuring the contact angle of a droplet of the solution on the surface; a lower contact angle indicates better wetting.
Spreading: Spreading is the process by which a liquid spreads across a surface. For a droplet of a this compound solution to spread, the spreading coefficient must be positive. This coefficient is a function of the surface tensions of the solid, the liquid, and the solid-liquid interface. By lowering the surface tension of the liquid and the interfacial tension between the liquid and the solid, this compound facilitates spreading. The dynamics of spreading can be complex, involving not only the equilibrium surface tensions but also the rate of surfactant diffusion to the newly created interfaces.
The effectiveness of this compound as a wetting and spreading agent will be dependent on its concentration, with the most significant effects typically observed at and above the CMC.
Advanced Characterization and Analytical Methodologies for Sorbitan, Hexanoate Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of Sorbitan (B8754009), hexanoate (B1226103)
Spectroscopy is a powerful tool for probing the molecular structure of Sorbitan, hexanoate and identifying its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy : The proton NMR spectrum of a related compound, sorbitan monostearate, reveals characteristic signals corresponding to different proton environments within the molecule. nih.gov For this compound, specific proton signals would be expected for the hexanoate fatty acid chain, including the terminal methyl group, the various methylene (B1212753) groups, and the protons on the sorbitan ring. mdpi.com The integration of these signals can provide quantitative information about the relative number of protons in each environment.
¹³C NMR Spectroscopy : Carbon-13 NMR is particularly useful for identifying the different carbon atoms in the sorbitan and hexanoate moieties. kinampark.com It can distinguish between the esterified and free hydroxyl groups on the sorbitan ring, as well as the carbonyl carbon of the ester and the various carbons in the alkyl chain of the hexanoate. kinampark.comrsc.org The chemical shifts in the ¹³C NMR spectrum are sensitive to the local electronic environment, making it a powerful tool for confirming the structure and identifying isomers. kinampark.com
A summary of expected NMR data for this compound is presented below:
| Nucleus | Expected Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|
| ¹H | 0.8 - 1.0 | Terminal methyl group of the hexanoate chain |
| ¹H | 1.2 - 1.7 | Methylene groups of the hexanoate chain |
| ¹H | 2.2 - 2.5 | Methylene group alpha to the ester carbonyl |
| ¹H | 3.5 - 4.5 | Protons on the sorbitan ring |
| ¹³C | ~14 | Terminal methyl carbon of the hexanoate chain |
| ¹³C | 22 - 35 | Methylene carbons of the hexanoate chain |
| ¹³C | 60 - 85 | Carbons of the sorbitan ring |
Infrared (IR) and Raman Spectroscopy for this compound
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups present in this compound.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show strong characteristic absorption bands. A prominent band around 1735 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. nih.gov Broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl groups on the sorbitan moiety. nih.gov The C-H stretching vibrations of the alkyl chain typically appear in the 2850-2960 cm⁻¹ region. nih.gov
Raman Spectroscopy : Raman spectroscopy is also a valuable tool for analyzing this compound. pharmaexcipients.com It is particularly sensitive to non-polar bonds and can provide detailed information about the carbon-carbon backbone of the hexanoate chain. mdpi.comwallonie.be Characteristic Raman bands for the C-C stretching and CH₂/CH₃ deformations can be observed. mdpi.com Like IR, a strong band for the C=O ester group will also be present. pharmaexcipients.com The non-destructive nature of Raman spectroscopy makes it suitable for in-situ and online analysis. wallonie.behoriba.com
Key vibrational bands for this compound are summarized below:
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Infrared (IR) | ~3400 | O-H stretch (hydroxyl groups) |
| Infrared (IR) & Raman | 2850 - 2960 | C-H stretch (alkyl chain) |
| Infrared (IR) & Raman | ~1735 | C=O stretch (ester) |
Mass Spectrometry (MS) for this compound and its Components
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and the analysis of its components. nih.gov
The exact mass of this compound is 262.14163842 Da. nih.gov In an MS experiment, the molecule can be ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition. rsc.org Fragmentation patterns observed in the mass spectrum can reveal the structure of the molecule, for instance, by showing the loss of the hexanoate side chain. rsc.orglcms.cz
Chromatographic Separation and Quantification Methods for this compound
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound Characterization
Both GC and HPLC are powerful separation techniques that can be applied to the analysis of this compound. worktribe.com
Gas Chromatography (GC) : GC is particularly useful for analyzing the fatty acid composition of this compound after hydrolysis and derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs). chembk.comnist.govnih.gov The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. worktribe.com High-temperature GC (HT-GC) can also be used to analyze the intact sorbitan esters. worktribe.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the separation and quantification of this compound. researchgate.net Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of sorbitan esters. researchgate.net Different components of a commercial sorbitan ester mixture, such as mono-, di-, and triesters, can be separated using this method. researchgate.net
A comparison of GC and HPLC for this compound analysis:
| Technique | Principle | Typical Application for this compound | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and column interaction. | Analysis of fatty acid composition (as FAMEs). nih.gov | High resolution, sensitive detectors (FID). | Requires derivatization for non-volatile compounds. worktribe.com |
Coupled Techniques (e.g., LC-MS) for Comprehensive Analysis of this compound
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool for the comprehensive analysis of this compound. unimi.it
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. lcms.czunimi.it As the components elute from the HPLC column, they are introduced directly into the mass spectrometer for ionization and detection. lcms.cz This allows for the confident identification of the different sorbitan ester species present in a mixture, as well as their quantification. unimi.itresearchgate.net LC-MS/MS, which involves further fragmentation of selected ions, can provide even more detailed structural information. unimi.it
Rheological and Viscoelastic Property Analysis of this compound-Containing Systems
The rheological and viscoelastic characteristics of systems incorporating this compound are fundamental to understanding their behavior and stability, particularly in emulsions and foams. As a nonionic surfactant, this compound plays a significant role in modifying the flow and deformation properties of these complex fluids.
The stability of emulsions is closely linked to the viscoelasticity of the interfacial film formed by surfactants. A more viscoelastic film, to which this compound contributes, can enhance emulsion stability by resisting droplet deformation and slowing the drainage of the liquid film between droplets. The rheological properties of such systems are typically evaluated using rotational rheometers, which can determine viscosity across a range of shear rates, as well as key viscoelastic parameters like the storage modulus (G') and the loss modulus (G''). G' is a measure of the elastic energy stored in the material, while G'' represents the viscous dissipation of energy.
Research on oleogels, which are structured oils, has indicated that sorbitan esters can be tailored to control the rheological properties in response to temperature changes. mdpi.com For instance, ultra-long-chain sorbitan esters have been synthesized to mimic the melting and textural properties of saturated fats in food products. mdpi.com In these systems, the interplay of different ester species can influence the formation of the crystal network that structures the oleogel. mdpi.com Studies on emulsions have shown that the rheological properties are directly related to the morphology of the surfactant-polymer aggregates. acs.org
The following table outlines key rheological parameters for systems containing sorbitan esters:
| Parameter | Description | Relevance to this compound Systems |
| Viscosity (η) | A fluid's resistance to flow. | Systems with this compound often exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. |
| Storage Modulus (G') | The elastic component of a viscoelastic material. | In emulsions, a higher G' suggests a more structured, gel-like network, which can improve stability. |
| Loss Modulus (G'') | The viscous component of a viscoelastic material. | The ratio of G'' to G' (tan δ) provides insights into whether the material is more solid-like or liquid-like. |
| Yield Stress | The minimum stress needed to initiate flow. | The presence and concentration of this compound can influence the yield stress of emulsions and other structured fluids. |
Microscopic and Imaging Techniques for this compound Assemblies and Interfaces
Microscopic and imaging techniques are crucial for visualizing the structures formed by this compound in various systems. These methods provide direct evidence of how the surfactant organizes at interfaces and within the bulk phase to stabilize complex formulations like emulsions and vesicles.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for examining the nanoscale morphology of structures containing this compound.
TEM allows for high-resolution imaging of the internal structure of assemblies. In the study of niosomes, which are vesicles composed of nonionic surfactants like this compound, TEM can reveal details about their size, shape, and lamellarity (the number of bilayers).
SEM is used to investigate the surface topography of samples. For emulsions stabilized with this compound, SEM can be employed to visualize the size and distribution of the dispersed droplets. It is also applicable for studying the surface of solid lipid nanoparticles or other particulate systems where this compound acts as a stabilizer.
Atomic Force Microscopy (AFM) and Confocal Laser Scanning Microscopy (CLSM)
Atomic Force Microscopy (AFM) and Confocal Laser Scanning Microscopy (CLSM) provide complementary information regarding the surface and three-dimensional structure of systems with this compound.
AFM offers high-resolution imaging of surfaces at the molecular level. It can be utilized to study the morphology of adsorbed this compound layers at interfaces, providing data on film thickness, packing, and roughness.
CLSM is a fluorescence-based imaging technique that enables the three-dimensional reconstruction of a sample. By labeling one of the phases in an emulsion with a fluorescent dye, CLSM can be used to visualize the spatial arrangement of the droplets and assess the integrity of the interfacial film stabilized by this compound. This is particularly valuable for observing phenomena related to emulsion stability, such as flocculation and coalescence.
Light Scattering and Particle Sizing Techniques for this compound Colloids
Light scattering methods are essential for characterizing the size and size distribution of colloidal particles, such as emulsion droplets or vesicles, stabilized by this compound.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for this purpose. DLS analyzes the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of particles. The rate of these fluctuations is related to the particles' diffusion coefficient, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. DLS is a non-invasive method suitable for particles in the sub-micron range and provides the average particle size and the polydispersity index (PDI), a measure of the distribution's breadth.
Static Light Scattering (SLS) is another valuable technique that measures the time-averaged intensity of scattered light as a function of the scattering angle. This information can be used to determine the weight-average molar mass and the radius of gyration of the particles, offering insights into their shape and internal structure. In studies of chitosan-surfactant systems including sorbitan esters, dynamic light scattering has been used to evaluate the concentration-dependent morphologies of the aggregates. acs.org
The following table presents typical data obtained from the DLS analysis of a colloidal system stabilized with this compound:
| Parameter | Description |
| Z-Average Diameter | The intensity-weighted mean hydrodynamic diameter of the particle population. |
| Polydispersity Index (PDI) | A dimensionless measure of the broadness of the particle size distribution. |
| Zeta Potential | An indicator of the magnitude of the electrostatic charge on the particle surface, which influences colloidal stability. |
Surface Characterization Methods (e.g., Tensiometry, Contact Angle Measurements) for this compound
Surface characterization techniques are vital for quantifying the interfacial activity of this compound. These methods provide critical data on how this surfactant modifies the properties of interfaces, which is fundamental to its role as an emulsifier and stabilizer.
Tensiometry is employed to measure the surface tension of liquids and the interfacial tension between two immiscible liquids. When this compound is added to water, it adsorbs at the air-water interface, leading to a reduction in surface tension. In an oil-water system, it similarly adsorbs at the interface, lowering the interfacial tension and thereby facilitating the formation of an emulsion. A key parameter that can be determined from tensiometry is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles in the bulk phase. Surface tension measurements have been used to indicate the influence of different sorbitan ester molecules on the surface activity of chitosan (B1678972) solutions. acs.org
Contact angle measurements are used to determine the wettability of a solid surface by a liquid. The contact angle is the angle formed at the three-phase boundary where a liquid, vapor, and solid intersect. This compound can alter the contact angle by adsorbing onto the solid surface, which can be important in applications such as the stabilization of Pickering emulsions, where solid particles are used as stabilizers.
The table below summarizes key parameters obtained from the surface characterization of this compound:
| Method | Parameter | Description |
| Tensiometry | Surface Tension | The work required to increase the surface area of a liquid by a unit amount. |
| Tensiometry | Interfacial Tension | The work required to increase the interfacial area between two immiscible liquids by a unit amount. |
| Tensiometry | Critical Micelle Concentration (CMC) | The surfactant concentration at which micelle formation begins, often identified by a break in the plot of surface tension versus concentration. |
| Contact Angle Measurement | Contact Angle (θ) | The angle between a liquid droplet and a solid surface, which provides a measure of wettability. |
Theoretical and Computational Studies of Sorbitan, Hexanoate
Molecular Dynamics (MD) Simulations of Sorbitan (B8754009), hexanoate (B1226103) Behavior at Interfaces and in Solutions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. mdpi.com This technique is particularly useful for understanding the behavior of surfactants like "Sorbitan, hexanoate" in various environments. mdpi.comupv.es
MD simulations are employed to investigate the adsorption of "this compound" at interfaces, such as oil-water or air-water interfaces, and its self-assembly into structures like micelles. These simulations can reveal how individual molecules orient themselves at an interface to minimize energy, a key aspect of their surfactant function. The self-assembly process, driven by the amphiphilic nature of the molecule, can also be modeled to predict the formation and structure of aggregates. researchgate.netnih.gov
Table 1: Representative Data from MD Simulations of Surfactant Self-Assembly
| Parameter | Description | Typical Simulated Value Range |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Varies with solvent and temperature |
| Aggregation Number | The average number of surfactant molecules in a micelle. | 50 - 100 |
| Radius of Gyration (Rg) | A measure of the size of the micelle. | 1.5 - 3.0 nm |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle exposed to the solvent. | Increases with micelle size |
Note: The values presented are illustrative and can vary based on the specific simulation conditions and force fields used.
The behavior of "this compound" at interfaces is dynamic and involves a complex interplay of molecular interactions. MD simulations can elucidate these dynamics by tracking the movement and interactions of individual molecules. researchgate.netrsc.org This includes studying the orientation of the sorbitan head and hexanoate tail at the interface, the penetration of water into the interfacial layer, and the interactions with other molecules present in the system. researchgate.net
These simulations can quantify various molecular interactions, such as hydrogen bonds between the sorbitan headgroup and water molecules, and van der Waals interactions between the hexanoate tails and oil molecules. univaq.it Understanding these interactions is crucial for explaining the stability of emulsions and foams stabilized by "this compound".
The flexibility of the "this compound" molecule allows it to adopt various conformations, which can influence its properties and function. MD simulations are a powerful tool for performing conformational analysis, exploring the potential energy surface of the molecule and identifying its most stable conformations. nih.govresearchgate.net
By analyzing the simulation trajectories, researchers can determine the distribution of dihedral angles within the molecule, revealing the preferred shapes of the sorbitan ring and the orientation of the hexanoate tail. acs.org This information is important for understanding how the molecule packs at interfaces and how it interacts with other molecules. nih.gov The conformational flexibility is a key factor in its ability to effectively reduce interfacial tension. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties of this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com DFT calculations can provide detailed information about the electronic and structural properties of "this compound," complementing the dynamic picture provided by MD simulations. rsc.orgarxiv.org
With DFT, it is possible to calculate properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. researchgate.net This information is valuable for understanding the reactivity of the molecule and the nature of its interactions with other species. For example, the calculated electrostatic potential map can indicate the regions of the molecule that are most likely to engage in electrostatic interactions. DFT can also be used to optimize the geometry of the molecule, providing a highly accurate picture of its three-dimensional structure. mdpi.com
Table 2: Key Electronic Properties of this compound from DFT Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions. |
| Atomic Partial Charges | The charge distribution on individual atoms. | Provides insight into electrostatic interactions. |
Note: The specific values of these properties would require dedicated DFT calculations for "this compound".
Coarse-Grained Modeling and Mesoscale Simulations of this compound Systems
While all-atom MD simulations provide a high level of detail, they can be computationally expensive for studying large systems or long-timescale phenomena, such as the formation of complex mesophases. nih.gov Coarse-grained (CG) modeling offers a solution by grouping several atoms into a single "bead," reducing the number of particles in the simulation and allowing for the exploration of larger length and time scales. researchgate.netcecam.org
Mesoscale simulations, using methods like Dissipative Particle Dynamics (DPD), can be employed to study the phase behavior of "this compound" in solution. nih.gov These simulations can predict the formation of different liquid crystalline phases (e.g., lamellar, hexagonal) as a function of concentration and temperature. mdpi.com This information is critical for formulating products with specific rheological properties and textures. researchgate.net The Martini force field is a popular example of a coarse-grained model that has been successfully applied to study the self-assembly of surfactants. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. mdpi.comchemmethod.com For "this compound" and its derivatives, QSAR studies can be used to predict properties such as their emulsifying efficiency, biodegradability, or potential for skin irritation based on their molecular descriptors. utopiaclothing.dkresearchgate.net
The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed activity. chemmethod.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of more effective and safer surfactants. 71360.com
Biodegradation and Environmental Fate Research of Sorbitan, Hexanoate
Mechanisms of Sorbitan (B8754009), hexanoate (B1226103) Biodegradation in Aquatic and Terrestrial Environments
Sorbitan esters, including Sorbitan, hexanoate, are generally considered to undergo moderate biodegradation in the environment. epa.gov The primary mechanism of breakdown involves the cleavage of the ester bond, separating the sorbitan and fatty acid components. epa.gov
The biodegradation of sorbitan esters is primarily a biological process driven by microorganisms. wikipedia.org In various environments, bacteria and fungi are the main agents responsible for breaking down these compounds. biosphereplastic.com The initial step in microbial degradation involves the secretion of extracellular enzymes, such as hydrolases and depolymerases, which attack the polymer chain. mdpi.com Specifically, for esters like this compound, the ester linkages are hydrolyzed by these enzymes, releasing the constituent sorbitan and hexanoic acid molecules. nih.gov
While specific enzymes for this compound are not extensively detailed in the provided search results, the general pathway for the breakdown of similar ester compounds is well-established. For instance, the degradation of other fatty acid esters involves hydrolases and oxygenases. mdpi.com The resulting monomers, sorbitan and hexanoic acid, are then assimilated by the microorganisms and enter their central metabolic pathways. enviro.wiki For example, fatty acids are typically metabolized through β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle for energy production. enviro.wiki
Microbial communities can adapt to the presence of chemical contaminants through mechanisms like enzyme induction and genetic changes, which enhances their ability to degrade these substances over time. biosphereplastic.com
Hydrolysis is a key degradation pathway for sorbitan esters. epa.govresearchgate.net This process involves the cleavage of the ester bond by water, resulting in the formation of sorbitan and the corresponding fatty acid, in this case, hexanoic acid. epa.gov While sorbitan esters are generally insoluble in water, which can limit hydrolysis, the process is a significant degradation route. epa.gov The rate of hydrolysis can be influenced by environmental factors such as temperature and pH. mdpi.com For instance, higher temperatures can increase the rate of chemical hydrolysis. mdpi.com
Studies on related polysorbates, which are structurally similar to sorbitan esters, have shown that hydrolysis is a primary degradation mechanism, leading to the formation of free fatty acids. researchgate.net This process can be catalyzed by enzymes present in the environment. lcms.cz
Factors Influencing the Biodegradation Rate and Environmental Persistence of this compound
Several factors can influence the rate at which this compound biodegrades and its subsequent persistence in the environment. These can be broadly categorized into the nature of the compound itself, the characteristics of the microbial population, and the surrounding environmental conditions. sparkoncept.com
Key Influencing Factors:
Chemical Structure: The inherent properties of the molecule, such as the length of the fatty acid chain and the degree of esterification, affect its biodegradability. epa.gov Generally, simpler structures are more readily degraded. biosphereplastic.com
Bioavailability: The low water solubility of sorbitan esters can limit their availability to microorganisms, thereby affecting the degradation rate. epa.govconcawe.eu
Microbial Activity: The presence, abundance, and diversity of microorganisms capable of degrading the compound are crucial. sparkoncept.com Environments with adapted microbial communities will exhibit faster degradation rates. concawe.eu
Temperature: Temperature significantly impacts microbial activity and the rate of chemical reactions like hydrolysis. sparkoncept.com Warmer temperatures generally accelerate biodegradation, while colder conditions can slow it down. sparkoncept.com
Oxygen Availability: Aerobic conditions, where oxygen is present, typically lead to faster biodegradation compared to anaerobic (oxygen-limited) conditions. sparkoncept.com
pH: The acidity or alkalinity of the environment can affect both microbial activity and the rate of hydrolytic degradation. mdpi.com
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is necessary for microbial growth and metabolism, thus influencing biodegradation rates. concawe.eu
The persistence of a chemical in the environment is a key factor in assessing its potential for long-term ecological impact. who.int Sorbitan esters are reported to have moderate persistence, with a biodegradation half-life of approximately two weeks for some variants. aucklandcity.govt.nz
Table 1: Factors Influencing Biodegradation of this compound
| Factor | Influence on Biodegradation Rate |
| Chemical Structure | Simpler structures generally degrade faster. biosphereplastic.com |
| Water Solubility | Low solubility can limit bioavailability and slow degradation. epa.gov |
| Microbial Population | Higher diversity and abundance of adapted microbes increase degradation. sparkoncept.com |
| Temperature | Warmer temperatures generally increase the rate. sparkoncept.com |
| Oxygen | Aerobic conditions typically lead to faster degradation. sparkoncept.com |
| pH | Optimal pH levels are required for efficient microbial and hydrolytic degradation. mdpi.com |
| Nutrients | Availability of nitrogen and phosphorus supports microbial growth and degradation. concawe.eu |
Research on the Ecological Impact of this compound from a Systems Perspective
From a systems perspective, the ecological impact of this compound is considered relatively low. epa.gov Aquatic toxicity data for related sorbitan esters indicate that they are not acutely toxic to aquatic organisms. epa.gov In many cases, the toxicity levels are above the water solubility of the compounds, making it unlikely for them to be present in the environment at concentrations that would cause concern. epa.gov
The degradation products, sorbitan and common fatty acids, also exhibit low orders of toxicity. epa.gov These metabolites can be further broken down through common metabolic pathways. epa.gov However, the introduction of any chemical into an ecosystem can have complex and sometimes unforeseen effects. For example, some surfactants have been shown to affect the gut microbiota in in-vitro studies, though this has not been specifically demonstrated for this compound in an environmental context. biorxiv.org
Life cycle assessments (LCA) of products containing similar compounds, like sorbitan stearate (B1226849), provide a broader view of their environmental footprint, considering everything from raw material extraction to production. mdpi.comresearchgate.net These assessments highlight impacts such as climate change potential, ecotoxicity, and resource use, which are often driven by the synthesis processes and energy consumption rather than the inherent toxicity of the final compound itself. mdpi.comresearchgate.net
Development of Sustainable Synthesis and Disposal Strategies for this compound
The development of more sustainable chemical processes is a key focus of green chemistry. tubitak.gov.tr This includes designing synthesis routes that are more environmentally friendly and developing sustainable disposal methods. ucl.ac.ukrsc.org
Sustainable Synthesis:
Sustainable Disposal:
Sustainable disposal strategies for compounds like this compound are aligned with the waste management hierarchy, which prioritizes reduction, reuse, and recycling. triumvirate.com
Organic Recycling: Since this compound is biodegradable, organic recycling methods such as composting and anaerobic digestion are viable disposal options. nih.gov These processes utilize microorganisms to break down the organic matter into valuable products like compost or biogas. nih.govnih.gov
Chemical Recycling: This involves breaking down the compound into its constituent monomers, which can then be used to synthesize new materials. nih.govmdpi.com For sorbitan esters, this would mean recovering the sorbitan and hexanoic acid.
Waste-to-Energy: In some cases, incineration with energy recovery can be a more sustainable option than landfilling for certain waste streams. triumvirate.com
Sorbitan, Hexanoate in Advanced Materials Science and Engineering Research Focus
Role of Sorbitan (B8754009), hexanoate (B1226103) in Emulsion Polymerization Mechanisms and Polymer Synthesis Research
Emulsion polymerization is a significant industrial process for producing a wide range of polymers. slideshare.net The mechanism involves the emulsification of a monomer in a continuous phase, typically water, using a surfactant to form micelles. slideshare.net Polymerization is then initiated, and the polymer chains grow within these micelles, which are supplied with monomer from droplets in the dispersion. slideshare.net
While direct research detailing the specific use of sorbitan, hexanoate in emulsion polymerization is not extensively documented in the provided results, its function as a non-ionic surfactant suggests a potential role. ontosight.ai Non-ionic surfactants are utilized in polymerization processes to stabilize the growing polymer particles and prevent their aggregation. nih.gov In a similar process, inverse emulsion polymerization, which is used for water-soluble polymers, employs surfactants like sorbitan monooleate to stabilize water-in-oil emulsions. ulisboa.ptkpi.ua Given that this compound shares the sorbitan ester chemical class, it can be inferred that it could function similarly in creating stable emulsions necessary for polymerization. ontosight.ainih.gov For instance, in the copolymerization of methyl methacrylate (B99206) with vinyl hexanoate, the process resembles a bulk reaction within the miniemulsion droplets, highlighting the role of the emulsification system in the final copolymer composition. cmu.edu
Table 1: Potential Roles of this compound in Emulsion Polymerization
| Function | Description |
| Emulsifier | Forms and stabilizes monomer droplets in the continuous phase. |
| Stabilizer | Prevents the coalescence of growing polymer particles. |
| Micelle Formation | Creates reaction sites for the initiation of polymerization. |
| Influence on Kinetics | Can affect the rate of polymerization and the final molecular weight of the polymer. slideshare.net |
Engineering of Advanced Colloidal and Nanomaterial Systems Utilizing this compound
The engineering of advanced colloidal and nanomaterial systems often relies on the precise control of particle size, stability, and surface properties, where surfactants play a critical role. nih.gov
Fabrication of Nanoparticles and Nanocapsules with this compound as Stabilizer or Template
This compound, as a non-ionic surfactant, is a candidate for stabilizing nanoparticles and nanocapsules. ontosight.ai Surfactants are essential in the synthesis of nanoparticles to provide colloidal stability and prevent aggregation. nih.gov The hydrophobic tail of the surfactant interacts with the nanoparticle surface, while the hydrophilic head interacts with the aqueous medium, creating a stabilizing layer. nih.gov Although specific examples using this compound are not prevalent in the search results, the use of other sorbitan esters like sorbitan monooleate and sorbitan monostearate in nanoparticle formulations is well-established. googleapis.commdpi.comresearchgate.net For instance, sorbitan monostearate has been used in the fabrication of poly-ε-caprolactone (PCL) nanoparticles. mdpi.com This suggests a high potential for this compound to act as an effective stabilizer in similar nanosystems.
The concept of using molecular structures as templates for nanomaterial synthesis is an area of active research. nih.gov DNA, for example, has been used as a template to guide the assembly of nanoparticles. nih.gov While there is no direct evidence of this compound being used as a primary template, its self-assembly properties into micelles could potentially be harnessed to direct the formation of nanostructures.
Table 2: Properties of this compound Relevant to Nanoparticle Stabilization
| Property | Relevance |
| Amphiphilicity | Allows for interaction with both the nanoparticle surface and the surrounding medium. nih.gov |
| Non-ionic Nature | Generally leads to lower toxicity and greater biocompatibility compared to ionic surfactants. nih.gov |
| Surface Tension Reduction | Facilitates the formation of small, stable droplets and particles. ontosight.ai |
Design of Functional Materials for Controlled Release Systems (excluding drug delivery mechanisms)
Controlled release systems are designed to deliver an active agent at a predetermined rate and duration. researchgate.net While much of the research focuses on drug delivery, the principles are applicable to other fields, such as the controlled release of fragrances, pesticides, or catalysts. Polymeric nanoparticles and nanocapsules are often used as carriers in these systems. nih.gov
Sorbitan esters, including by extension this compound, can play a role in the formulation of these controlled release systems. They can be used as emulsifiers during the production of polymer-based nanoparticles or as components of the nanoparticle matrix itself. The choice of surfactant can influence the encapsulation efficiency of the active agent and its subsequent release profile. For example, the release of flavonoids from polymeric nanoparticles can be modulated by the composition of the nanoparticle, which includes the surfactant used in its preparation. nih.gov Hydrogels, another class of materials used for controlled release, can also be formulated as nanoparticle systems where surfactants can influence their properties. researchgate.net
Biocompatibility Studies of this compound in Materials Science Contexts (e.g., bio-interfaces, non-clinical biomaterials)
Biocompatibility is a crucial consideration for materials that come into contact with biological systems. nih.gov Non-ionic surfactants like sorbitan esters are generally considered to be more biocompatible and less toxic than their ionic counterparts. nih.gov Polysorbates, which are derived from sorbitan esters, have demonstrated high biocompatibility and low toxicity, leading to their widespread use in various biomedical applications. mdpi.com
In the context of materials science, the biocompatibility of a component like this compound is important when designing biomaterials for applications such as tissue engineering or non-clinical medical devices. nih.govresearchgate.net For instance, in the development of biocompatible adhesives, various surfactants are considered to ensure the formulation is not harmful to tissues. google.com While specific biocompatibility data for this compound is not detailed in the search results, the general safety and biocompatibility of sorbitan esters as a class suggest its potential suitability for use in non-clinical biomaterials. ontosight.ai Further studies would be required to establish its specific biocompatibility profile at bio-interfaces and within various biomaterial matrices.
Emerging Research Directions and Future Perspectives for Sorbitan, Hexanoate
Interdisciplinary Research Integrating Sorbitan (B8754009), hexanoate (B1226103) into Novel Scientific Fields
The unique properties of sorbitan esters, including sorbitan, hexanoate, are paving the way for their integration into various novel scientific fields, particularly in nanotechnology and advanced drug delivery systems.
Nanotechnology and Advanced Materials:
Researchers are exploring the use of sorbitan esters in the fabrication of advanced nanomaterials. mdpi.com For instance, sorbitan esters are being investigated for the creation of solid nanoparticles and nanocapsules. researchgate.netnih.gov These nanosystems offer potential in diverse areas, from drug delivery to the development of smart materials. nih.govidu.ac.id The ability of sorbitan esters to form stable emulsions and act as effective dispersing agents makes them valuable in creating nanostructures with controlled properties. shreechem.innih.gov
One area of focus is the development of niosomes, which are vesicles composed of non-ionic surfactants like sorbitan esters. nih.gov These niosomes can encapsulate both hydrophilic and lipophilic compounds, making them promising carriers for various active molecules. nih.gov Research has shown that niosomes can improve the solubility and skin permeation of anti-inflammatory drugs. nih.gov
Furthermore, the integration of sorbitan esters into oleogels is being studied to tailor their rheological properties. mdpi.com This research is significant for developing structured fats with specific melting behaviors, which has applications in the food and pharmaceutical industries. mdpi.com
Advanced Drug Delivery:
In the pharmaceutical sector, sorbitan esters are being formulated into novel drug delivery systems to enhance the therapeutic efficacy of various drugs. google.com They are particularly useful for formulating poorly water-soluble drugs, improving their solubility and bioavailability. researchgate.net For example, sorbitan esters have been used to create mixed micellar systems and nanocapsules for the delivery of active pharmaceutical ingredients. researchgate.net
The development of ionic liquid-in-oil microemulsions using sorbitan esters as surfactants is another promising area. researchgate.net These systems have shown potential for the transdermal delivery of drugs that are sparingly soluble in both water and organic solvents. researchgate.net
Advancements in Sustainable and Green Chemistry Approaches for this compound
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are central to the future of this compound production. labmanager.com The focus is on developing more sustainable and efficient synthesis methods.
Biocatalysis and Enzymatic Synthesis:
A significant advancement in the green synthesis of sorbitan esters is the use of biocatalysis, particularly with lipases. symeres.com Lipase-catalyzed esterification offers a more sustainable alternative to traditional chemical synthesis, which often requires high temperatures and harsh catalysts. asianpubs.org Enzymatic synthesis can be performed under milder conditions, leading to higher selectivity and reduced by-product formation. symeres.com
Research has demonstrated the successful synthesis of sorbitan esters using immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435). asianpubs.orgnih.govresearchgate.net These enzymatic processes can achieve high conversion rates, often exceeding those of chemical methods, and can produce a higher proportion of the desired monoester. researchgate.net
Comparison of Enzymatic vs. Chemical Synthesis of Sorbitan Oleate (B1233923)
| Parameter | Enzymatic Synthesis (Lipase-catalyzed) | Chemical Synthesis |
|---|---|---|
| Maximum Conversion | Up to 95% researchgate.net | Approximately 50% asianpubs.orgresearchgate.net |
| Monoester Content | Approximately 80% researchgate.net | Approximately 50% researchgate.net |
| Reaction Conditions | Milder conditions (e.g., lower temperature) symeres.com | High temperature and pressure asianpubs.org |
| Catalyst | Lipases (e.g., Novozym 435) researchgate.net | Corrosive acid catalysts asianpubs.org |
Solvent-Free and Novel Solvent Systems:
To further enhance the sustainability of the synthesis process, researchers are exploring solvent-free reaction systems and the use of green solvents. researchgate.netcapes.gov.br Solvent-free synthesis minimizes waste and avoids the use of potentially harmful organic solvents. researchgate.net Studies have shown that lipase-catalyzed synthesis of sorbitan esters can be effectively carried out in a solvent-free medium, with the removal of water under reduced pressure to drive the reaction towards higher product yields. researchgate.netcapes.gov.br
The use of novel solvent systems, such as azeotropic mixtures of tert-butanol (B103910) and n-hexane, has also been investigated to improve the reaction rate and control the ratio of monoesters to diesters in the final product. nih.govresearchgate.net Additionally, deep eutectic solvents (DESs) are being explored as green reaction media for enzymatic synthesis. mdpi.com
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in surfactant science, with the potential to revolutionize the research and development of compounds like this compound. encyclopedia.pubijesm.co.in
Molecule Design and Property Prediction:
AI and ML algorithms can be used to design and develop new surfactant molecules with desired properties. encyclopedia.pub By analyzing large datasets, these models can predict the physicochemical properties of surfactants, such as their critical micelle concentration (CMC), before they are synthesized. encyclopedia.pubresearchgate.net This predictive capability can significantly reduce the time and cost associated with experimental research. encyclopedia.pub Generative AI models, combined with predictive modeling and reinforcement learning, can create tailored molecules with optimized properties for specific applications. osti.gov
Process Optimization and Formulation Development:
AI can also be applied to optimize the synthesis process of surfactants. encyclopedia.pub Machine learning algorithms can identify the optimal reaction conditions, such as temperature and pressure, to maximize yield and minimize waste. encyclopedia.pub In the context of product formulation, AI can help in selecting the right ingredients and predicting the performance of the final product, leading to the development of more effective and sustainable formulations. researchgate.neth5mag.com
Key Applications of AI/ML in Surfactant Research
| Application Area | Specific AI/ML Contribution | Potential Impact on this compound Research |
|---|---|---|
| Product Development | Design and synthesis of new surfactant molecules. h5mag.com | Development of novel sorbitan esters with enhanced properties. |
| Manufacturing | Optimization of process technology for new or existing surfactants. h5mag.com | More efficient and sustainable production of this compound. |
| Application | Development and optimization of formulations for specific uses. h5mag.com | Creation of advanced formulations for pharmaceuticals, cosmetics, and other industries. |
Challenges and Opportunities in this compound Academic Research
While the future of this compound research is promising, there are several challenges and opportunities that need to be addressed.
Challenges:
Opportunities:
The growing demand for bio-based and biodegradable surfactants presents a significant opportunity for this compound and other sorbitan esters. shreechem.inresearchgate.net There is a clear trend towards the use of renewable raw materials for their production. shreechem.in The versatility of sorbitan esters allows for the development of customized formulations tailored to specific applications, such as in plant-based cosmetics or low-fat food products. shreechem.in
Further research into enhancing the emulsifying efficiency of sorbitan esters could lead to improved performance in challenging environments. shreechem.in The continued exploration of biocatalytic routes and the integration of AI and ML in the research process will undoubtedly unlock new possibilities for the synthesis and application of this compound. ijnc.irtudelft.nl
Q & A
Q. What are the established methods for synthesizing Sorbitan hexanoate in laboratory settings?
Methodological Answer: Sorbitan hexanoate is synthesized via esterification of sorbitan (a sorbitol derivative) with hexanoic acid, typically using acid catalysts like sulfuric acid or enzymatic methods. Key parameters include molar ratios (e.g., 1:1.2 sorbitan-to-hexanoic acid), reaction temperatures (60–80°C), and vacuum distillation to remove water and drive equilibrium . Purity is confirmed via thin-layer chromatography (TLC) or HPLC.
Q. How can researchers characterize the physicochemical properties of Sorbitan hexanoate?
Methodological Answer: Critical properties include:
- Solubility : Test in ethanol, acetone, and hydrophobic solvents (e.g., castor oil) using gravimetric analysis .
- Melting point : Determine via differential scanning calorimetry (DSC) or capillary methods (reported range: 120–124°C) .
- Optical rotation : Measure using polarimetry (specific rotation: +58° to +64° in chloroform) .
Q. What analytical techniques are recommended for quantifying Sorbitan hexanoate in reaction mixtures?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or reverse-phase HPLC with UV detection (210–220 nm). Sodium hexanesulfonate may serve as an ion-pairing agent in mobile phases for improved resolution .
Q. What safety precautions are essential when handling Sorbitan hexanoate in lab settings?
Methodological Answer: Refer to safety data sheets (SDS) for hazard classification. Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources due to organic solvent compatibility. Store in light-resistant, sealed containers to prevent degradation .
Q. How do researchers validate the purity of Sorbitan hexanoate batches?
Methodological Answer: Combine spectroscopic methods (FT-IR for ester bond confirmation at ~1740 cm⁻¹) and chromatographic techniques (HPLC with purity >98%). Compare retention times and spectral data against certified reference standards .
Advanced Research Questions
Q. How can synthetic co-cultures optimize Sorbitan hexanoate production from renewable substrates?
Methodological Answer: Co-cultures of Acetobacterium woodii (CO₂ fixation) and Clostridium drakei (hexanoate synthesis) enable one-pot production. Key variables include H₂/CO₂ gas ratios, pH control (6.5–7.0), and metabolic engineering to reduce acetate/by-product formation. Monitor via off-gas analysis and metabolic flux modeling .
Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for Sorbitan hexanoate esterification?
Methodological Answer: Conduct a meta-analysis of kinetic data (e.g., turnover frequency, activation energy) across studies. Use design of experiments (DoE) to isolate variables (catalyst loading, temperature). Validate via in situ Fourier-transform infrared spectroscopy (FT-IR) to track reaction progress .
Q. How do solvent systems influence the stability of Sorbitan hexanoate in long-term storage?
Methodological Answer: Perform accelerated stability testing (40°C/75% RH for 6 months) in different solvents (e.g., ethanol vs. oil matrices). Assess degradation via HPLC and kinetic modeling (Arrhenius equation). Antioxidants like BHT may mitigate oxidation .
Q. What mechanistic insights explain Sorbitan hexanoate’s role in lipid-based drug delivery systems?
Methodological Answer: Study micelle formation using dynamic light scattering (DLS) and cryo-TEM. Compare encapsulation efficiency of hydrophobic drugs (e.g., progesterone derivatives) against surfactants like Span® 80. Use fluorescence quenching assays to assess membrane interactions .
Q. How can researchers address contradictory data on Sorbitan hexanoate’s biocompatibility in biomedical applications?
Methodological Answer: Standardize cytotoxicity assays (e.g., MTT, LDH release) across cell lines (HEK293 vs. HepG2). Control for solvent residues (e.g., chloroform) via headspace GC-MS. Cross-reference with in vivo studies (e.g., histopathology in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
